Constitutional Isomerism: C-Aryl (927994-70-5) vs. N-Aryl (74474-30-9) Connectivity Dictates Hydrogen Bond Donor Capacity
CAS 927994-70-5 is a C-aryl ethylenediamine in which the 4-methylphenyl group is attached to the C1 carbon of the ethane backbone, generating a chiral center and preserving a primary amine (–NH₂) at C2. In contrast, its positional isomer CAS 74474-30-9 is an N-aryl ethylenediamine with the 4-methylphenyl group attached directly to the N' nitrogen, resulting in a secondary aniline-type nitrogen. This fundamental regiochemical difference produces a hydrogen bond donor (HBD) count of 2 for the target compound (one primary NH₂ + one secondary NH) versus 1 for the N-aryl isomer (one secondary NH only) .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (primary –NH₂ at C2 + secondary –NH– at C1) |
| Comparator Or Baseline | 1 (secondary –NH– only) for CAS 74474-30-9 |
| Quantified Difference | ΔHBD = +1 (100% increase) |
| Conditions | Predicted via ACD/Labs Percepta Platform v14.00; structural assignment confirmed by SMILES and IUPAC nomenclature |
Why This Matters
The additional hydrogen bond donor in the target compound directly impacts blood-brain barrier permeability predictions, aqueous solubility, and the ability to engage biological targets requiring bidentate hydrogen bonding, making it functionally non-interchangeable with the N-aryl isomer in any structure-activity relationship (SAR) study or lead optimization campaign.
